

# Application Notes and Protocols: Identification of MS31 Binding Partners Using Proteomics

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## Compound of Interest

Compound Name: MS31

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## Introduction

**MS31**, also known as Mitochondrial Ribosomal Protein S31 (MRPS31), is a key component of the small 28S subunit of the mitochondrial ribosome.[1] Its fundamental role lies in the intricate process of protein synthesis within the mitochondria, which are the powerhouses of the cell.[1] Understanding the protein-protein interactions of **MS31** is crucial for elucidating the regulation of mitochondrial translation and its impact on cellular metabolism and disease. Dysregulation of mitochondrial protein synthesis has been implicated in a variety of human pathologies, making the **MS31** interactome a potential source of novel therapeutic targets.

This document provides detailed protocols and application notes for the identification of **MS31** binding partners using state-of-the-art proteomics techniques. The methodologies described herein are designed to provide researchers with a robust framework for discovering and validating novel protein-protein interactions involving **MS31**.

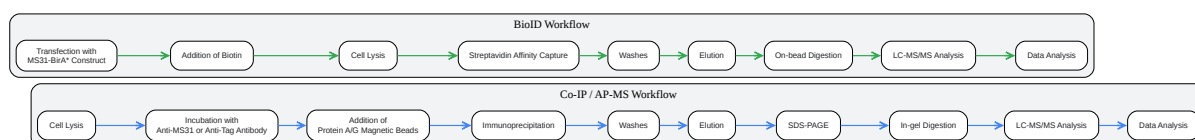
## Key Proteomics Approaches for Identifying MS31 Binding Partners

Several powerful proteomics-based methods can be employed to identify proteins that interact with **MS31**. The choice of method often depends on the nature of the interaction (stable vs. transient) and the experimental goals. The three primary approaches detailed in this guide are:

- Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS): This technique is used to isolate **MS31** and its closely associated binding partners from a cell lysate.[2] It is particularly effective for identifying stable protein complexes.[3]
- Affinity Purification-Mass Spectrometry (AP-MS): A variation of Co-IP, AP-MS utilizes an epitope-tagged version of **MS31** to purify the protein and its interactors.[4][5] This method is advantageous when a high-quality antibody against the endogenous protein is not available.[3]
- Proximity-Dependent Biotinylation (BioID): This in vivo technique identifies both stable and transient or proximate protein interactions.[6][7] It employs a promiscuous biotin ligase fused to **MS31** to biotinylate nearby proteins, which are then purified and identified by mass spectrometry.[6][8]

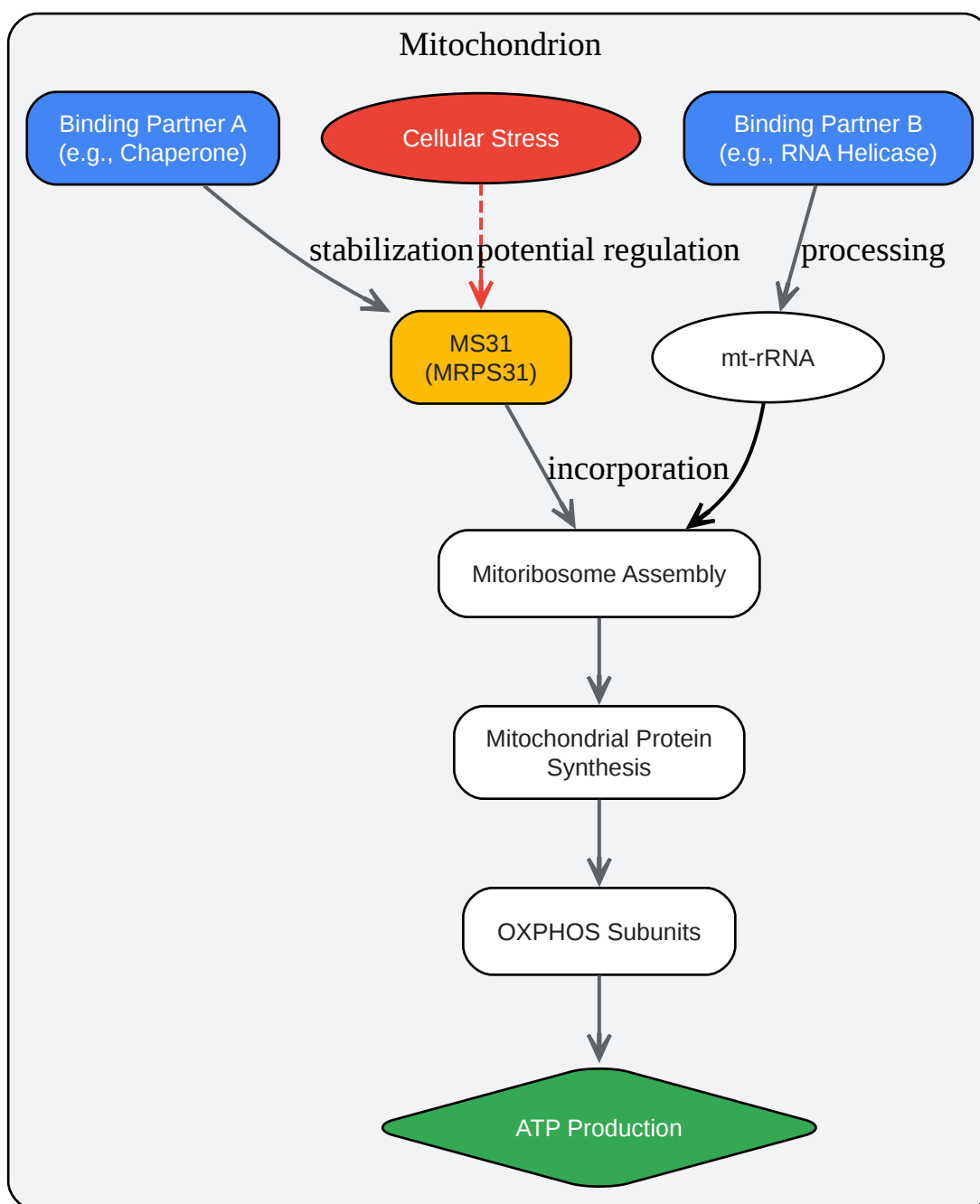
## Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the proteomics techniques described and a hypothetical signaling pathway involving **MS31**.



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Caption: Experimental workflows for Co-IP/AP-MS and BioID.



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Caption: Hypothetical **MS31** signaling and functional pathway.

## Data Presentation: Quantitative Analysis of MS31 Binding Partners

The following tables summarize hypothetical quantitative data from the proteomics experiments. The data is presented as spectral counts, which represent the number of times peptides from a given protein are identified by mass spectrometry. A higher spectral count generally indicates a higher abundance of the protein in the sample.

Table 1: Co-immunoprecipitation (Co-IP/MS) Results

Protein ID	Gene Symbol	MS31 IP (Spectral Counts)	Control IgG IP (Spectral Counts)	Fold Change (MS31/Control)
P62308	MRPS31	152	2	76.0
Q9Y2R9	MRPS22	89	1	89.0
P82930	MRPS18B	75	0	-
Q9H1J1	MT-RNR1	68	3	22.7
P0COL1	HSPD1	45	5	9.0
P61978	TUFM	32	4	8.0

Table 2: Affinity Purification (AP-MS) Results (**MS31-FLAG**)

Protein ID	Gene Symbol	MS31-FLAG AP (Spectral Counts)	Control (FLAG only) AP (Spectral Counts)	Fold Change (MS31- FLAG/Control)
P62308	MRPS31	210	3	70.0
Q9Y2R9	MRPS22	125	2	62.5
P82930	MRPS18B	108	1	108.0
P54839	DHX30	55	6	9.2
Q13214	GFM1	41	5	8.2
Q96E11	LRPPRC	35	4	8.8

Table 3: Proximity-Dependent Biotinylation (BioID) Results (**MS31**-BirA)\*

Protein ID	Gene Symbol	MS31-BirA* (Spectral Counts)	Control (BirA* only) (Spectral Counts)	Fold Change (MS31- BirA*/Control)
P62308	MRPS31	185	4	46.3
Q9Y2R9	MRPS22	110	3	36.7
P82930	MRPS18B	98	2	49.0
P54839	DHX30	72	8	9.0
Q13214	GFM1	65	7	9.3
Q96E11	LRPPRC	61	6	10.2
P31930	CLPP	48	5	9.6
Q969V5	AFG3L2	42	4	10.5

## Experimental Protocols

### Protocol 1: Co-immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)

Objective: To isolate endogenous **MS31** and its interacting proteins.

Materials:

- Cell line expressing **MS31** (e.g., HEK293T, HeLa)
- Anti-**MS31** antibody (validated for immunoprecipitation)
- Control IgG antibody (from the same species as the anti-**MS31** antibody)
- Protein A/G magnetic beads
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., 0.1 M glycine, pH 2.5)
- Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
- SDS-PAGE reagents
- In-gel digestion kit (with trypsin)
- Mass spectrometer

Procedure:

- Cell Culture and Lysis:
  - Culture cells to 80-90% confluency.
  - Harvest and wash cells with ice-cold PBS.
  - Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (protein extract) to a new pre-chilled tube.
- Immunoprecipitation:
  - Pre-clear the protein extract by incubating with protein A/G magnetic beads for 1 hour at 4°C.
  - Remove the beads and incubate the pre-cleared lysate with the anti-**MS31** antibody or control IgG overnight at 4°C with gentle rotation.
  - Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
- Washing and Elution:
  - Collect the beads using a magnetic stand and discard the supernatant.

- Wash the beads 3-5 times with wash buffer.
- Elute the protein complexes from the beads using elution buffer.
- Immediately neutralize the eluate with neutralization buffer.
- Sample Preparation for Mass Spectrometry:
  - Run the eluate on an SDS-PAGE gel.
  - Stain the gel with Coomassie blue.
  - Excise the entire lane or specific bands of interest.
  - Perform in-gel digestion with trypsin.
  - Extract the peptides for LC-MS/MS analysis.
- Mass Spectrometry and Data Analysis:
  - Analyze the extracted peptides using a high-resolution mass spectrometer.
  - Identify proteins using a protein database search algorithm (e.g., Sequest, Mascot).
  - Quantify proteins based on spectral counts or peptide intensity.
  - Filter the results to identify proteins significantly enriched in the **MS31** IP compared to the control IgG IP.

## Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To isolate epitope-tagged **MS31** and its interactors.

Materials:

- Expression vector for **MS31** with an epitope tag (e.g., FLAG, HA, Myc)
- Cell line for transfection

- Transfection reagent
- Anti-tag antibody magnetic beads (e.g., anti-FLAG M2 magnetic beads)
- Lysis, wash, and elution buffers as in Protocol 1

Procedure:

- Transfection and Cell Culture:
  - Transfect cells with the **MS31**-tag expression vector.
  - As a control, transfect a separate batch of cells with a vector expressing the tag alone.
  - Allow for protein expression for 24-48 hours.
- Cell Lysis:
  - Harvest and lyse the cells as described in Protocol 1.
- Affinity Purification:
  - Incubate the protein extracts with anti-tag antibody magnetic beads for 2-4 hours at 4°C.
- Washing and Elution:
  - Wash the beads extensively with wash buffer.
  - Elute the protein complexes. For FLAG-tagged proteins, elution can be performed competitively with a 3xFLAG peptide solution for milder conditions.
- Sample Preparation and Mass Spectrometry:
  - Proceed with SDS-PAGE, in-gel digestion, and LC-MS/MS analysis as in Protocol 1.
- Data Analysis:
  - Compare the proteins identified in the **MS31**-tag AP with the control (tag alone) AP to identify specific binding partners.



## Protocol 3: Proximity-Dependent Biotinylation (BioID)

Objective: To identify both stable and transient or proximate interactors of **MS31** in vivo.

Materials:

- Expression vector for **MS31** fused to a promiscuous biotin ligase (BirA\*)
- Control vector with BirA\* alone
- Cell line for transfection
- Doxycycline (for inducible expression systems)
- Biotin
- Streptavidin-coated magnetic beads
- Lysis buffer with SDS (to denature proteins)
- Wash buffers of increasing stringency
- On-bead digestion reagents (trypsin)

Procedure:

- Transfection and Biotin Labeling:
  - Transfect cells with the **MS31**-BirA\* or control BirA\* vector.
  - Induce expression if using an inducible system.
  - Supplement the culture medium with biotin (e.g., 50  $\mu$ M) for 16-24 hours to allow for biotinylation of proximal proteins.
- Cell Lysis:
  - Harvest and wash the cells.

- Lyse the cells in a buffer containing SDS to ensure complete denaturation and solubilization of proteins.
- Streptavidin Affinity Capture:
  - Incubate the lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.
- Washing:
  - Perform a series of stringent washes to remove non-specifically bound proteins.
- On-Bead Digestion:
  - Instead of eluting the proteins, perform an on-bead digestion with trypsin. This reduces background from the highly abundant streptavidin.
- Mass Spectrometry and Data Analysis:
  - Analyze the resulting peptides by LC-MS/MS.
  - Identify and quantify the biotinylated proteins.
  - Compare the results from the **MS31**-BirA\* expressing cells to the control BirA\* cells to determine specific proximity partners.

## Conclusion

The application of proteomics methodologies such as Co-IP/MS, AP-MS, and BioID provides a powerful and comprehensive approach to unraveling the **MS31** interactome. The detailed protocols and data presentation formats provided in this document offer a robust framework for researchers to identify novel binding partners of **MS31**. The elucidation of these protein-protein interactions will not only enhance our understanding of mitochondrial protein synthesis but may also reveal novel targets for therapeutic intervention in diseases associated with mitochondrial dysfunction.

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